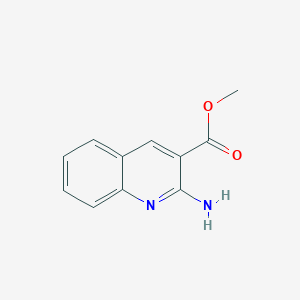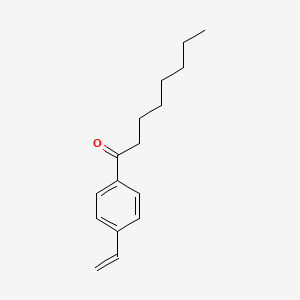
1-(4-Vinylphenyl)octan-1-one
Overview
Description
1-(4-Vinylphenyl)octan-1-one is an organic compound with the molecular formula C₁₆H₂₂O It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-vinylbenzoyl chloride reacts with octan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Vinylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, mild temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Nitric acid, halogens, acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1-(4-Vinylphenyl)octan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Vinylphenyl)octan-1-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules, thereby altering their function. The phenyl ring provides a hydrophobic interaction site, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methylphenyl)octan-1-one: Similar structure but with a methyl group instead of a vinyl group.
1-(4-Ethylphenyl)octan-1-one: Contains an ethyl group on the phenyl ring.
1-(4-Phenyl)octan-1-one: Lacks the vinyl group, having only a phenyl ring attached to the octanone chain.
Uniqueness: 1-(4-Vinylphenyl)octan-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This feature sets it apart from other similar compounds and makes it valuable in applications requiring specific chemical functionalities.
Properties
IUPAC Name |
1-(4-ethenylphenyl)octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-3-5-6-7-8-9-16(17)15-12-10-14(4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLFMYBKRKQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501869 | |
| Record name | 1-(4-Ethenylphenyl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24993-87-1 | |
| Record name | 1-(4-Ethenylphenyl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


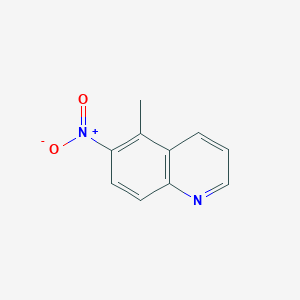
![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)
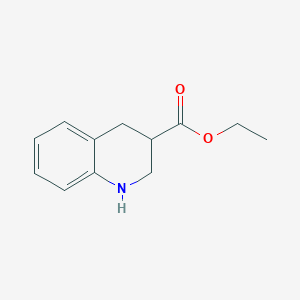
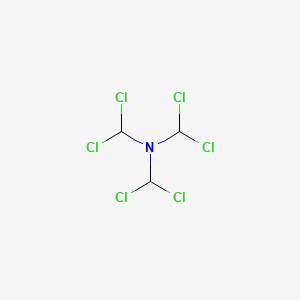
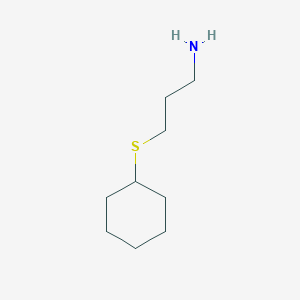
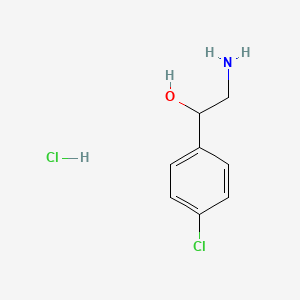
![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)
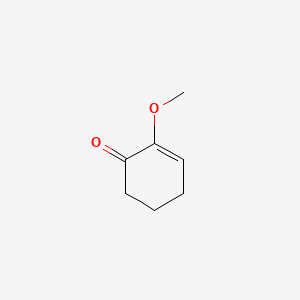
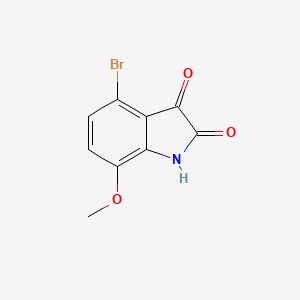
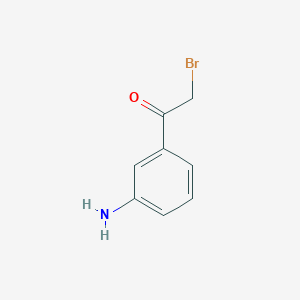
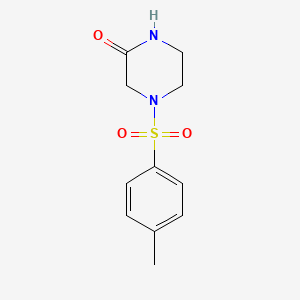
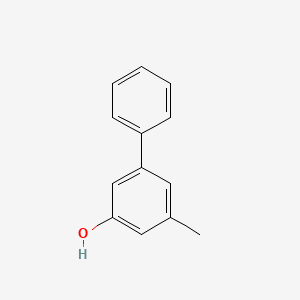
![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)
